molecular formula C12H13FN4OS B12859769 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide

Cat. No.: B12859769
M. Wt: 280.32 g/mol
InChI Key: PCDJCKUPDYNGKW-UHFFFAOYSA-N
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Description

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide is a heterocyclic compound that belongs to the class of triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide typically involves the reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 2-fluoroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The mercapto group can form disulfide bonds with cysteine residues in proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-mercapto-4H-1,2,4-triazole: Known for its biological activities.

    Bis(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)alkanes: Used in the synthesis of heterocyclic compounds.

    Diethyl-4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl phosphonate: Used in the removal of heavy metals from wastewater

Uniqueness

2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide is unique due to the presence of both the ethyl and fluoro groups, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C12H13FN4OS

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C12H13FN4OS/c1-2-17-10(15-16-12(17)19)7-11(18)14-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19)

InChI Key

PCDJCKUPDYNGKW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2F

Origin of Product

United States

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